6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one
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Overview
Description
6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a methyl group at the 6-position and a pyridinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with a suitable diketone under acidic or basic conditions to form the pyrazinone ring. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as acetic acid or sodium acetate .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazinone or pyridinyl rings .
Scientific Research Applications
6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine core and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Imidazopyridine Derivatives: These compounds also feature a fused heterocyclic system and are known for their medicinal applications.
Uniqueness: 6-Methyl-3-(pyridin-3-yl)-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazinone core with a pyridinyl group makes it a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C10H9N3O |
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Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-methyl-3-pyridin-3-yl-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H9N3O/c1-7-5-12-9(10(14)13-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,13,14) |
InChI Key |
UXPYDLXSWHGDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CN=CC=C2 |
Origin of Product |
United States |
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